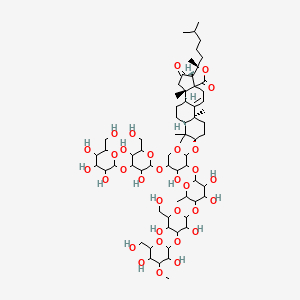

Parvimoside A

説明

Parvimoside A is a triterpene glycoside isolated from the sea cucumber species Stichopus parvimensis . As a member of the glycoside family, it is characterized by a steroidal or triterpenoid aglycone core linked to one or more sugar moieties. These compounds are notable for their diverse biological activities, including cytotoxic, antifungal, and immunomodulatory properties.

特性

分子式 |

C66H106O32 |

|---|---|

分子量 |

1411.5 g/mol |

IUPAC名 |

(1S,2S,5S,6S,13S,16S,18R)-16-[3-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-ene-4,8-dione |

InChI |

InChI=1S/C66H106O32/c1-25(2)11-10-16-65(8)54-29(71)19-64(7)28-12-13-35-62(4,5)36(15-17-63(35,6)27(28)14-18-66(54,64)61(84)98-65)93-60-53(41(76)34(24-86-60)92-57-47(82)51(39(74)32(22-69)89-57)95-56-44(79)42(77)37(72)30(20-67)88-56)97-55-45(80)43(78)49(26(3)87-55)94-59-48(83)52(40(75)33(23-70)91-59)96-58-46(81)50(85-9)38(73)31(21-68)90-58/h14,25-26,28,30-60,67-70,72-83H,10-13,15-24H2,1-9H3/t26?,28-,30?,31?,32?,33?,34?,35+,36+,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54-,55?,56?,57?,58?,59?,60?,63-,64+,65+,66?/m1/s1 |

InChIキー |

RYTKQFYVSGDKJI-KWCMXZNASA-N |

異性体SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@H]5C4=CCC67[C@]5(CC(=O)[C@@H]6[C@](OC7=O)(C)CCCC(C)C)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CCC67C5(CC(=O)C6C(OC7=O)(C)CCCC(C)C)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O |

同義語 |

parvimoside A |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The structural and functional diversity of sea cucumber glycosides is closely tied to their species of origin. Below, Parvimoside A is compared with structurally related glycosides from other sea cucumber species, focusing on their chemical profiles, biological sources, and research significance.

Table 1: Comparative Analysis of Parvimoside A and Related Glycosides

Key Findings from Comparative Studies:

Structural Diversity :

- Parvimoside A and its analog Parvimoside B share the same aglycone backbone but differ in sugar chain configurations, which may explain variations in their bioactivity profiles .

- Compounds like Bivittoside C and D from Bohadschia bivittata exhibit sulfation and acetylation modifications, enhancing their hemolytic properties compared to Parvimoside A .

Species-Specific Biosynthesis :

- Glycosides from Bohadschia marmorata (e.g., Marmoratoside A) often feature acetoxy groups, which are absent in Parvimoside A. These modifications correlate with enhanced cytotoxicity in cancer cell lines .

- Holothuria impatiens-derived Impatienside A lacks complex sulfation but shows stronger antiparasitic activity, suggesting ecological adaptations in chemical defense mechanisms .

Biological Activity Trends: Parvimoside A’s antifungal activity is comparable to Impatienside A but less potent than sulfated analogs like Bivittoside C .

Q & A

Q. What protocols ensure ethical sourcing and reproducibility in Parvimoside A studies?

- Methodological Answer : Adhere to Nagoya Protocol guidelines for marine biodiversity access. Publish raw NMR/MS spectra in supplementary materials. Share cell line authentication certificates (e.g., STR profiling) and detailed SOPs for extraction/assay protocols. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。